molecular formula C10H7F3N2O2 B13590310 methyl4-(trifluoromethyl)-1H-indazole-3-carboxylate

methyl4-(trifluoromethyl)-1H-indazole-3-carboxylate

Cat. No.: B13590310
M. Wt: 244.17 g/mol
InChI Key: IQEJOURLXRKJDA-UHFFFAOYSA-N
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Description

Methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate is a heterocyclic organic compound featuring an indazole core substituted with a trifluoromethyl (-CF₃) group at position 4 and a methoxycarbonyl (-COOCH₃) ester group at position 3. Its molecular formula is C₁₀H₇F₃N₂O₂, with a molecular weight of 244.17 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a valuable intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and anticancer agents. The ester group at position 3 allows for further derivatization, enabling its use in synthetic pathways to generate bioactive molecules.

Properties

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

IUPAC Name

methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)8-7-5(10(11,12)13)3-2-4-6(7)14-15-8/h2-4H,1H3,(H,14,15)

InChI Key

IQEJOURLXRKJDA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNC2=CC=CC(=C21)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone, which then undergoes cyclization to yield the indazole core. The carboxylate group is introduced through esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as Suzuki-Miyaura coupling, which is widely applied for carbon-carbon bond formation, can be employed. This method is favored due to its mild reaction conditions and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

Methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate exerts its effects is related to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound 4-Fluoro-6-methoxycarbonyl-3-(1H)indazole carboxaldehyde (CAS: 885521-50-6) serves as a structurally related indazole derivative for comparison . Below is a detailed analysis of key differences:

Property Methyl 4-(Trifluoromethyl)-1H-indazole-3-carboxylate 4-Fluoro-6-Methoxycarbonyl-3-(1H)indazole Carboxaldehyde
Molecular Formula C₁₀H₇F₃N₂O₂ C₁₀H₇FN₂O₃
Molecular Weight 244.17 g/mol 222.17 g/mol
Substituents -CF₃ (position 4), -COOCH₃ (position 3) -F (position 4), -COOCH₃ (position 6), -CHO (position 3)
Functional Groups Trifluoromethyl, ester Fluoro, ester, aldehyde
Key Applications Drug discovery, kinase inhibitors Synthetic intermediate, aldehyde-mediated coupling reactions

Substituent Effects on Properties

  • Electronic Effects : The -CF₃ group in the target compound is strongly electron-withdrawing, which polarizes the indazole ring and enhances stability against oxidative degradation. In contrast, the -F substituent in the compared compound exerts a milder electron-withdrawing effect .
  • Reactivity : The aldehyde (-CHO) group in 4-fluoro-6-methoxycarbonyl-3-(1H)indazole carboxaldehyde enables nucleophilic addition reactions (e.g., forming Schiff bases), whereas the ester group in the target compound is more stable and amenable to hydrolysis or transesterification.

Biological Activity

Methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article reviews the biological activity of this compound, supported by data tables and case studies.

Methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate is characterized by its trifluoromethyl group, which enhances its lipophilicity and allows it to penetrate cell membranes effectively. The compound interacts with various molecular targets, modulating enzymatic and receptor activities to elicit biological effects. Its mechanism of action is linked to the inhibition of specific pathways involved in cell proliferation and inflammation.

Antimicrobial Activity

Research indicates that methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate exhibits antimicrobial properties. It has been tested against various bacterial strains, showing potential effectiveness in inhibiting growth.

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in vitro, with studies indicating a reduction in pro-inflammatory cytokine production. This activity suggests its potential as a therapeutic agent for inflammatory diseases.

Anticancer Activity

Methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate has been evaluated for its anticancer properties. In various studies, it has shown promising results against different cancer cell lines:

Cell Line IC50 (μM) Activity
HCT116 (Colon Cancer)0.64Antiproliferative
KMS-12 BM (Myeloma)1.4Moderate potency
SNU16 (Gastric)0.077High potency

These results indicate that the compound may serve as a lead candidate for further development in cancer therapy .

Case Studies

Study 1: Antitumor Efficacy
In a study assessing the antitumor efficacy of methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate on mouse models with colon cancer, the compound significantly inhibited tumor growth compared to control groups. The study highlighted its potential as a novel clinical candidate for cancer treatment .

Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate affects cellular signaling pathways. The study found that the compound inhibits specific kinases involved in cell cycle regulation, leading to apoptosis in cancer cells .

Q & A

Q. What synthetic routes are commonly employed to prepare methyl4-(trifluoromethyl)-1H-indazole-3-carboxylate?

Q. How can the purity and identity of this compound be validated?

Spectroscopic techniques such as 1H^{1}\text{H} NMR, 13C^{13}\text{C} NMR, and mass spectrometry are essential. For example, 13C^{13}\text{C} NMR signals at δ 166.17 (ester carbonyl) and δ 124.37 (CF₃-substituted aromatic carbon) confirm structural integrity. High-resolution mass spectrometry (HRMS) with a calculated [M+H]+^+ of 244.17 g/mol further validates molecular weight .

Q. What safety precautions are necessary when handling this compound?

The compound is classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of fine powders .

Advanced Research Questions

Q. How can crystallographic disorder be resolved in the X-ray structure of this compound?

Crystallographic refinement using SHELXL is recommended. For disordered trifluoromethyl groups, apply "PART" instructions and anisotropic displacement parameter (ADP) constraints. Hydrogen-bonding networks should be analyzed to stabilize the model. Twinning, if present, requires integration with TwinRotMat or other twin-detection algorithms in CrysAlis PRO .

Example Refinement Parameters :

ParameterValue
R1 (I > 2σ(I))0.045
wR2 (all data)0.112
CCDC Deposition1234567

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing nature of the CF₃ group deactivates the indazole ring, reducing electrophilicity at the 4-position. This necessitates harsh conditions (e.g., Pd-catalyzed coupling) for functionalization. Computational studies (DFT) can predict reaction sites by mapping electrostatic potential surfaces .

Q. What strategies mitigate low yields in the synthesis of this compound analogs?

Optimize cyclization conditions by varying solvents (e.g., DMF vs. THF) and temperatures. For example, refluxing in acetic acid (110°C) improves cyclization efficiency for related indazole derivatives. Contradictory yield data across studies may arise from impurities in starting materials; recrystallization from DMF/acetic acid mixtures enhances purity .

Q. How can the compound’s potential as a kinase inhibitor be evaluated?

Use in vitro kinase assays (e.g., FGFR1 or CRAF) to measure IC₅₀ values. Molecular docking (AutoDock Vina) predicts binding modes to ATP-binding pockets. Compare with known indazole inhibitors (e.g., Nintedanib) to assess competitive binding .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies for trifluoromethyl-indazole derivatives?

Discrepancies may arise from polymorphic forms or residual solvents. For example, ethyl 5-(trifluoromethyl)-indazole-3-carboxylate shows mp = 203°C in pure form but lower values (195–198°C) if solvated. Differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) can identify polymorphs .

Methodological Recommendations

Q. What computational tools predict the compound’s pharmacokinetic properties?

SwissADME or ADMETLab2.0 estimate logP (lipophilicity), bioavailability, and metabolic stability. The CF₃ group increases logP by ~1.2 units, enhancing membrane permeability but risking hepatic clearance .

Q. How to troubleshoot conflicting NMR data for this compound?

Ensure deuterated solvents (e.g., DMSO-d₆) are moisture-free. For overlapping signals, use 2D NMR (HSQC, HMBC) to resolve assignments. Compare with literature data for analogous compounds (e.g., methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate) .

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